3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7BrN2O. It is a pyrazole derivative, characterized by the presence of a bromine atom at the 3rd position, two methyl groups at the 1st and 5th positions, and an aldehyde group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Bromo-1,5-dimethyl-1H-pyrazole-4-methanol.
Scientific Research Applications
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the aldehyde group may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazole-4-carbaldehyde
- 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
- 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its bromine atom, two methyl groups, and an aldehyde group. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFNJTNWZKZESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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